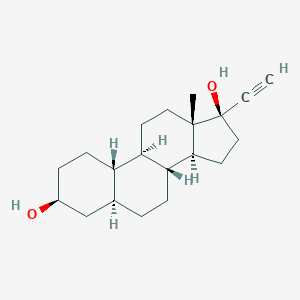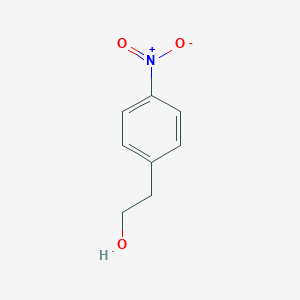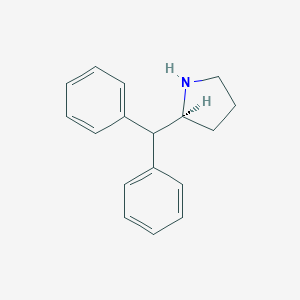![molecular formula C15H19N3O2 B126308 (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone CAS No. 149034-80-0](/img/structure/B126308.png)
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone, also known as MTDM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MTDM belongs to the class of tricyclic ketones and has a unique structure that makes it an interesting target for synthesis and study. In
作用機序
The mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood. However, it has been suggested that (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain.
生化学的および生理学的効果
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have antidepressant effects and to improve cognitive function in animal models. Additionally, (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been shown to have neuroprotective effects and to improve the survival of neurons in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to yield high purity and yield of the final product. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone in lab experiments. For example, the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone may vary depending on the species and strain of animal used in experiments.
将来の方向性
There are several future directions for the study of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. One area of research is the development of new drugs and therapies based on the structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Another area of research is the investigation of the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. Understanding the mechanism of action of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone could lead to the development of more targeted and effective drugs and therapies. Additionally, further research is needed to determine the optimal dosage and administration of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone for various applications. Finally, the effects of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone on different biological systems and in different animal models should be further explored to fully understand its potential applications.
合成法
The synthesis of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone involves a multistep process that starts with the reaction of 4-methoxybenzylamine with ethyl acetoacetate to form a beta-ketoester intermediate. The intermediate is then cyclized with triethyl orthoformate and hydrazine hydrate to form the tricyclic ketone (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone. The synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antinociceptive, and antidepressant effects in animal models. (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone has also been investigated for its potential as a neuroprotective agent and for its effects on cognitive function. The unique structure of (4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone makes it an interesting target for the development of new drugs and therapies.
特性
CAS番号 |
149034-80-0 |
|---|---|
製品名 |
(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanone |
InChI |
InChI=1S/C15H19N3O2/c1-20-13-4-2-12(3-5-13)14(19)15-6-16-9-17(7-15)11-18(8-15)10-16/h2-5H,6-11H2,1H3 |
InChIキー |
JDQMIEDBGMXWHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C23CN4CN(C2)CN(C3)C4 |
溶解性 |
41 [ug/mL] |
同義語 |
(4-methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



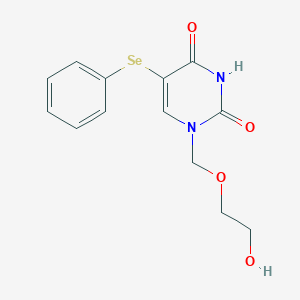

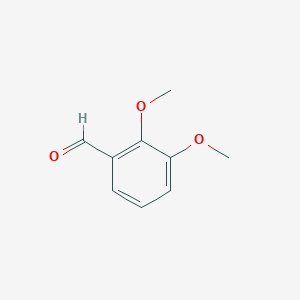
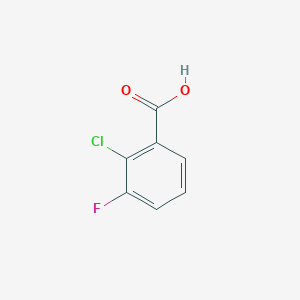
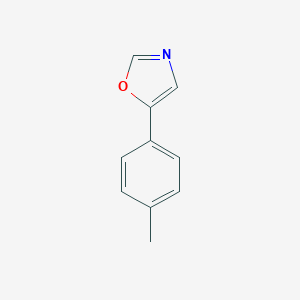
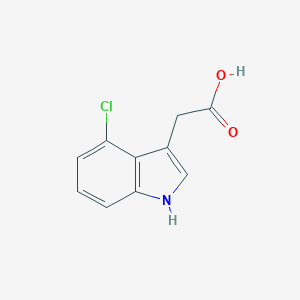

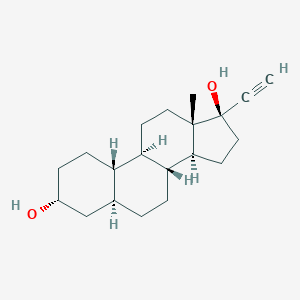

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)
